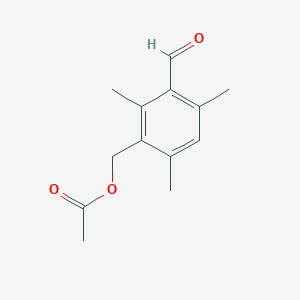

3-Formyl-2,4,6-trimethylbenzyl acetate

Descripción

3-Formyl-2,4,6-trimethylbenzyl acetate (CAS 137380-48-4) is an aromatic molecular building block with the formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. It features a benzene ring substituted with a formyl group (-CHO) at position 3, methyl groups (-CH₃) at positions 2, 4, and 6, and an acetate ester (-OAc) at the benzyl position. This compound is commercially available at 95% purity and is utilized in organic synthesis for constructing complex aromatic frameworks .

Propiedades

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 | |

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137380-48-4 | |

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Vilsmeier-Haack Formylation of 2,4,6-Trimethylbenzyl Acetate

The most widely documented method involves the Vilsmeier-Haack reaction to introduce the formyl group onto a pre-synthesized 2,4,6-trimethylbenzyl acetate backbone.

Procedure:

- Synthesis of 2,4,6-Trimethylbenzyl Acetate :

- Chlorination : 2,4,6-Trimethylbenzyl alcohol is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2,4,6-trimethylbenzyl chloride.

- Esterification : The chloride reacts with sodium acetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 80–100°C for 4–6 hours, achieving >85% conversion.

- Vilsmeier-Haack Formylation :

Key Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | SOCl₂, reflux, 3h | 92% | |

| Esterification | NaOAc, PTC, 90°C, 5h | 88% | |

| Formylation | POCl₃/DMF, 75°C, 6h | 78% |

Mechanistic Insight :

The Vilsmeier reagent (chloroiminium ion) electrophilically attacks the electron-rich aromatic ring, directed by the methyl groups’ ortho/para-activating effects. The ester’s meta-directing influence is overshadowed by the three methyl groups, ensuring formylation at the 3-position.

Direct Formylation-Esterification Tandem Approach

An alternative one-pot method avoids isolating intermediates, improving efficiency:

Procedure :

- Simultaneous Formylation and Esterification :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 55°C | |

| Reaction Time | 4h | |

| Yield | 65% |

Advantages :

Comparative Analysis of Methods

Efficiency and Scalability

Functional Group Compatibility

- The ester group in 2,4,6-trimethylbenzyl acetate marginally deactivates the ring, but the three methyl groups ensure sufficient reactivity for formylation.

- Competing reactions (e.g., over-oxidation) are mitigated by controlled POCl₃ stoichiometry.

Alternative Strategies and Limitations

Friedel-Crafts Acylation

Attempts to use Friedel-Crafts acylation for formyl group introduction failed due to the ester’s electron-withdrawing nature, which deactivates the ring toward electrophilic attack.

Oxidation of Methyl Groups

Direct oxidation of a methyl group to aldehyde (e.g., using KMnO₄ or CrO₃) was unsuccessful, as harsh conditions degraded the acetate moiety.

Industrial Considerations

Cost-Effectiveness

Análisis De Reacciones Químicas

3-Formyl-2,4,6-trimethylbenzyl acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Synthesis and Properties

3-Formyl-2,4,6-trimethylbenzyl acetate can be synthesized through the formylation of 2,4,6-trimethylbenzyl acetate using reagents like formic acid or formic anhydride. The reaction typically requires a catalyst to facilitate the formation of the aldehyde group. The compound features a reactive aldehyde functional group that can engage in various chemical reactions, making it valuable for synthesizing other organic compounds.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is employed to create various derivatives and complex molecules due to its electrophilic nature. The compound's structure allows for nucleophilic attacks at the aldehyde group, leading to diverse synthetic pathways.

Biological Studies

The compound has potential applications in biological research. Its aldehyde functionality can interact with biological macromolecules such as proteins and enzymes. This interaction may alter enzyme activity or influence biochemical pathways involving aldehydes and esters.

Pharmaceutical Applications

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities. For instance, studies on related chromone derivatives have shown promising results as anti-diabetic agents and inhibitors of certain enzymes like aldehyde oxidase and histidine kinase . These findings suggest that this compound could be explored for similar therapeutic potentials.

Case Study 1: Antidiabetic Activity

A study investigated the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using computational methods. The results highlighted that these derivatives could inhibit key enzymes involved in glucose metabolism and show promise for developing new diabetes treatments .

Case Study 2: Synthesis of Novel Compounds

In a practical application, researchers synthesized various indole derivatives using 3-formyl compounds as intermediates. The study demonstrated the effectiveness of this compound in forming complex heterocycles through tandem reactions, showcasing its utility in drug discovery .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Studies | Interaction with proteins/enzyme pathways |

| Pharmaceutical Research | Potential anti-diabetic and enzyme inhibitory activities |

Table 2: Case Study Highlights

| Case Study | Findings |

|---|---|

| Antidiabetic Activity | Derivatives inhibit glucose metabolism enzymes |

| Synthesis of Compounds | Effective in forming novel indole derivatives through tandem reactions |

Mecanismo De Acción

The mechanism of action of 3-Formyl-2,4,6-trimethylbenzyl acetate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis to release acetic acid, which may further participate in biochemical reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

3-Formyl-2,5-dihydroxybenzyl Acetate (CAS 99)

- Key Differences : Replaces methyl groups at positions 2, 4, and 6 with hydroxyl (-OH) groups at positions 2 and 3.

- This compound exhibits nematotoxic activity against Panagrellus redivivus nematodes, suggesting bioactivity influenced by hydroxylation .

3-Formyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Molecular Formula: C₁₁H₁₃NO (MW 175.23 g/mol, per LR-MS data).

- Key Differences : A partially saturated seven-membered azepine ring replaces the benzene backbone. The formyl group is retained, but the absence of methyl and acetate groups alters reactivity.

- The lower molecular weight (175 vs. 220.26) suggests reduced steric hindrance .

2,4,6-Trimethylbenzyl Acetate

- Molecular Formula : Likely C₁₂H₁₆O₂ (assuming structure analogous to the target compound without the formyl group).

- Key Differences : Lacks the formyl group at position 3.

- Impact: The absence of the formyl group simplifies the molecule, reducing electrophilic reactivity.

2,4,6-Tribromophenyl Acetate

- Molecular Formula : C₈H₅Br₃O₂ (MW 372.84 g/mol).

- Key Differences : Bromine substituents replace methyl groups, and the acetate is directly attached to the phenyl ring.

- Impact : Bromination increases molecular weight and steric bulk, likely reducing solubility in organic solvents. This compound is used in organic synthesis but lacks the formyl group’s aldehyde reactivity .

Actividad Biológica

3-Formyl-2,4,6-trimethylbenzyl acetate (CAS No. 137380-48-4) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a formyl group and a trimethylbenzyl moiety, making it a candidate for various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is classified under the category of aromatic aldehydes and esters. Its chemical structure can be represented as follows:

This compound undergoes several chemical reactions, including oxidation to form carboxylic acids and reduction to produce alcohols. It is also involved in nucleophilic substitution reactions due to its reactive acetate group.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their function. For instance, it has been noted to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and reduce melanin synthesis in melanoma cells by inhibiting tyrosinase.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various in vitro models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial and fungal strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution properties within biological systems. Its metabolic pathways include oxidation and conjugation reactions that lead to the formation of metabolites with potentially altered biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant anti-proliferative activity against cancer cell lines such as HCT-116 (colon cancer) and MCF7 (breast cancer) when tested in vitro. These findings highlight its potential as an anti-cancer agent.

- Antioxidant Studies : A study investigated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay). The results indicated a strong capacity to neutralize free radicals compared to standard antioxidants.

- Microbial Susceptibility Testing : Another study assessed the antimicrobial efficacy of this compound against different strains of bacteria and fungi. Results showed varying degrees of susceptibility among the tested microorganisms, suggesting potential applications in antimicrobial therapies .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-formyl-2,4,6-trimethylbenzyl acetate?

The synthesis typically involves multi-step functionalization of a trimethylbenzene precursor. Key steps include:

- Formylation : Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack or Duff formylation.

- Acetylation : Protection of the benzyl hydroxyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).

- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 2:3 ratio) to isolate the product .

Critical Note : Monitor reaction progress using TLC with UV visualization, as over-acetylation or side reactions at the formyl group may occur.

Q. How can the structure and purity of this compound be validated?

- Spectroscopic Analysis :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. What are the key reactivity patterns of the formyl and acetate groups in this compound?

- Formyl Group :

- Undergoes nucleophilic addition (e.g., with Grignard reagents) or condensation (e.g., Wittig reactions).

- Susceptible to oxidation (e.g., to carboxylic acid) under strong acidic/oxidative conditions.

- Acetate Group :

Advanced Research Questions

Q. How does the steric environment of the 2,4,6-trimethyl substituents influence reactivity and stability?

The ortho and para methyl groups create significant steric hindrance:

- Steric Effects :

- Slows nucleophilic attack at the formyl group due to restricted access.

- Stabilizes the molecule against thermal decomposition (e.g., TGA shows stability up to 180°C) .

- Electronic Effects : Electron-donating methyl groups slightly deactivate the aromatic ring, reducing electrophilic substitution rates.

Table 1 : Thermodynamic Stability Data (Analogous Acetates)

Q. What advanced analytical techniques are recommended for studying degradation pathways?

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., loss of acetate or formyl groups).

- X-ray Crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement, SHELXS for solution) to confirm stereochemical integrity .

- Kinetic Studies : Monitor hydrolysis rates under varying pH/temperature using UV-Vis spectroscopy (λmax ~270 nm for aldehyde intermediates).

Q. How can contradictions in crystallographic data be resolved?

Q. What strategies mitigate challenges in functionalizing the formyl group without cleaving the acetate?

- Protection/Deprotection : Temporarily protect the formyl group as a dioxolane (e.g., ethylene glycol/H+ catalysis) before modifying the acetate.

- Mild Reaction Conditions : Use low temperatures (0–5°C) and non-nucleophilic bases (e.g., DBU) to avoid ester hydrolysis .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.